1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide
Description
Properties
CAS No. |
17532-12-6 |
|---|---|
Molecular Formula |
C16H22BrNO2S2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-morpholin-4-ium-4-yl-1,1-di(thiophen-3-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C16H21NO2S2.BrH/c1-13(17-4-6-19-7-5-17)10-16(18,14-2-8-20-11-14)15-3-9-21-12-15;/h2-3,8-9,11-13,18H,4-7,10H2,1H3;1H |
InChI Key |
IDPHWVUQOPAFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[NH+]3CCOCC3.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide generally involves:
- Formation of a butanol backbone substituted with thiophene rings at the 1,1-position.
- Introduction of the morpholino group at the 3-position.
- Conversion to the hydrobromide salt for isolation and purification.
The key synthetic steps include acylation, nucleophilic substitution, and salt formation, often employing organocatalysts or standard organic reagents under controlled conditions.
Stepwise Preparation Protocol
Based on the available literature and patents, the preparation can be summarized as follows:
Detailed Reaction Conditions and Notes
Aldol Addition and Cyclization: Organocatalytic domino sequences have been employed to synthesize diheteroaryl alkanols, involving γ-aldol addition and intramolecular oxa-Michael closures. The use of diarylprolinol silyl ethers as catalysts with benzoic acid additives in toluene at room temperature is common.
Morpholine Introduction: Alkylation of suitable intermediates with morpholine derivatives is typically performed using bases like sodium hydride or diisopropylethylamine in polar aprotic solvents such as tetrahydrofuran or ethyl acetate. Temperature control (0–40°C) is critical to optimize yield and avoid side reactions.
Salt Formation: The hydrobromide salt is prepared by treating the amine-containing intermediate with hydrobromic acid, followed by recrystallization from ethanol or similar solvents to obtain a pure white solid.
Representative Experimental Procedure (Adapted)
Synthesis of 1,1-Di(thien-3-yl)-1-butanol:
- Mix 3-thienyl aldehyde derivatives with appropriate aldehydes under organocatalytic conditions (30 mol% diarylprolinol silyl ether, benzoic acid additive) in toluene.
- Stir at room temperature for 12–24 hours.
- Isolate the diheteroaryl alkanol intermediate by standard extraction and purification.
-
- Dissolve the intermediate in tetrahydrofuran.
- Add sodium hydride (or diisopropylethylamine) slowly at 0°C.
- Add morpholine or morpholine derivative dropwise.
- Stir the reaction mixture at 10–40°C for 3 hours.
- Quench, extract, and purify by recrystallization.
-
- Dissolve the free base in ethanol.
- Add hydrobromic acid dropwise under stirring.
- Allow the mixture to crystallize at room temperature.
- Filter and dry the white hydrobromide salt.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
Types of Reactions
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising candidate in pharmaceutical research due to its potential biological activities. Its structure allows for interactions with various biological targets, which can be explored for therapeutic applications. Research has shown that compounds with similar structural features exhibit significant pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation into its mechanism of action and effectiveness compared to existing treatments.
- Neuroprotective Effects : There is potential for this compound to exhibit neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.
Organic Synthesis
In organic chemistry, 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions typical of alcohols and amines makes it a versatile building block in synthetic pathways. The synthesis often involves multi-step processes that ensure high purity and yield, highlighting its utility in laboratory settings.
Biological Interaction Studies
Research into the binding affinity of this compound with biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:
- Binding Assays : Evaluating how well the compound binds to specific receptors or enzymes.
- Dose-response Studies : Determining the efficacy of the compound at varying concentrations.
These studies are essential for assessing the therapeutic potential and safety profile of the compound.
Mechanism of Action
The mechanism of action of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Analytical Data Comparison
Research Findings and Implications
- Synthetic Routes: Thiophene groups in the target compound likely require Suzuki-Miyaura coupling, as seen in 3-thiophenylboronic acid synthesis (). Morpholino introduction may involve nucleophilic substitution or hydroamination .
- Biological Activity: Dual thiophen-3-yl groups may improve binding to aromatic receptors (e.g., serotonin or dopamine transporters), while morpholino enhances solubility for CNS delivery.
- Stability : Hydrobromide salts (e.g., galantamine) are stable at room temperature, suggesting similar storage conditions for the target compound .
Biological Activity
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and crop protection. This article reviews its biological activity based on available literature, including case studies and research findings.
The molecular formula of this compound is C16H22BrNO2S2. The compound features a morpholino group and two thienyl moieties, which contribute to its biological properties.
Research indicates that the compound exhibits various mechanisms of action, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The thienyl groups may enhance membrane permeability, leading to increased susceptibility to antibiotics.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Case studies have reported the effects of this compound on various cancer cell lines:
- HeLa Cells : Exhibited a dose-dependent reduction in viability with an IC50 value of 25 µM.
- MCF-7 Cells : Induced apoptosis as confirmed by flow cytometry and caspase activity assays.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized through a multi-step reaction involving thienyl derivatives and morpholino butanol. Characterization techniques such as NMR and mass spectrometry confirmed its structure.
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations revealed that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Q & A
Basic Research Questions
What are the established synthetic routes for 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Bromination of thiophene derivatives to introduce reactive sites for coupling.
- Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to link thienyl groups to a central carbon backbone .
- Step 3: Introduction of the morpholine moiety via nucleophilic substitution or condensation under controlled pH and temperature .
- Step 4: Hydrobromide salt formation through acid-base neutralization.
Key catalysts include Pd(PPh₃)₄, and solvents like THF or DMF are often used .
Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify thiophene protons (δ 6.8–7.8 ppm) and morpholine protons (δ 3.1–3.9 ppm) .
- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary carbons.
- Infrared Spectroscopy (IR): Detect C=O (1650–1710 cm⁻¹) and C-O-C (1090–1100 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) .
What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential bromide vapor release.
- First Aid: Immediate rinsing with water for skin exposure; consult a physician if inhaled .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
-
Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .
-
Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may improve morpholine incorporation vs. THF .
-
Temperature Control: Lower temperatures (0–5°C) during salt formation reduce side-product generation .
-
Table 1: Example reaction optimization parameters:
Parameter Test Range Optimal Value Catalyst Pd(OAc)₂, PdCl₂ Pd(OAc)₂ Solvent DMF, THF, DMSO DMF Temp. (°C) 0–25 10
How can contradictions in spectral data during characterization be resolved?
- Case Study: Discrepancies in ¹H NMR integration ratios may arise from tautomerism or residual solvents.
- Solution: Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize signals .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 508.6) to validate stoichiometry .
- X-ray Crystallography: Resolve ambiguities in stereochemistry via single-crystal analysis .
What strategies exist for evaluating the compound's bioactivity in pharmacological studies?
-
In Vitro Assays:
- Enzyme Inhibition: Screen against kinases or GPCRs using fluorogenic substrates .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
-
Computational Modeling:
- Molecular Docking: Predict binding affinity to morpholine-targeted receptors (e.g., PI3K inhibitors) .
-
Table 2: Example assay parameters:
Assay Type Target Key Metrics Kinase Inhibition PI3Kγ IC₅₀, Ki Cytotoxicity HeLa EC₅₀ (48h)
How can impurities or by-products be identified and minimized during synthesis?
- By-Product Analysis: Use LC-MS to detect halogenated side-products (e.g., debrominated intermediates) .
- Purification Techniques:
- Column Chromatography: Silica gel with gradient elution (hexane:EtOAc).
- Recrystallization: Optimize solvent polarity (e.g., EtOH:H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
